molecular formula C15H11NO3 B043372 Aminogenistein CAS No. 132018-32-7

Aminogenistein

Cat. No.: B043372
CAS No.: 132018-32-7
M. Wt: 253.25 g/mol
InChI Key: YBQRUOMICVULNM-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-6-hydroxy-1-benzopyran-4-one is a member of flavones.

Scientific Research Applications

  • Fluorescent Amino Acids in Chemical Biology : Fluorescent amino acids, including derivatives like Aminogenistein, play a crucial role in non-invasive studies within cells and organisms. They are used for labeling peptides and proteins for diverse applications (Cheng et al., 2020).

  • Sophoricoside Derivatives for Health Benefits : Aminomethylation of sophoricoside, related to Genistein, is an efficient method for synthesizing derivatives with potential health benefits (Bondarenko et al., 2012).

  • Stimulation of Protein Synthesis in Osteoblastic Cells : Genistein derivatives, like this compound, can stimulate protein synthesis in osteoblastic cells, suggesting potential applications in bone formation (Yamaguchi & Sugimoto, 2000).

  • Cancer Research and Therapeutics : Genistein has shown potential in cancer research for inducing apoptosis, cell cycle arrest, and anti-inflammatory effects, which can inform therapeutic strategies where this compound might be relevant (Tuli et al., 2019).

  • Non-Alcoholic Steatohepatitis (NASH) Treatment : Genistein administration has been found to improve liver function in NASH, indicating potential applications of this compound in preventing liver damage (Ji et al., 2011).

  • Genetic Information in Livestock Feeding : Research shows that genetic information, such as the amino acid sequence of genes, can enhance livestock feeding value, which might include the use of this compound (Lambert et al., 2006; 2008).

  • Insulin Resistance and Inflammatory State Improvement : Genistein supplementation can reduce insulin resistance and inflammation, suggesting that this compound could be explored for similar benefits (Amanat et al., 2017).

  • Reproductive Health Research : Genistein has effects on gonadotrophin-releasing hormone neurons, indicating potential research applications of this compound in reproductive health (Bhattarai et al., 2013).

  • Cardiovascular Disease Research : Studies on intracellular calcium and tyrosine phosphorylation in relation to cardiovascular diseases may benefit from the incorporation of this compound (Xie et al., 1998).

Biochemical Analysis

Biochemical Properties

Aminogenistein interacts with various enzymes and proteins. It is known to inhibit the protein-tyrosine kinase activity of p56lck . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits the growth of cancer cells

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the p56lck protein-tyrosine kinase . This interaction leads to the inhibition of the kinase activity, which can have downstream effects on gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that this compound has a stable structure and does not easily degrade

Properties

IUPAC Name

2-(4-aminophenyl)-6-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQRUOMICVULNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157310
Record name 4'-Amino-6-hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132018-32-7
Record name 4'-Amino-6-hydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132018327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Amino-6-hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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